

# Physical and chemical properties of Theophylline EP impurity C.

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Compound of Interest

Compound Name: Theophylline EP impurity C

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## Theophylline EP Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Theophylline EP Impurity C**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed information on the characterization and analysis of this specific impurity.

### **Chemical and Physical Properties**

**Theophylline EP Impurity C**, also known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a known impurity of the active pharmaceutical ingredient Theophylline.[1][2][3][4] A comprehensive summary of its chemical identifiers and physicochemical properties is presented below.

### **Chemical Identification**



Identifier	Value
IUPAC Name	N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2][5]
Synonyms	Theophylline Related Compound C, Caffeine EP Impurity B, Formyl 1,3-dimethyl-5,6-diaminouracil[2]
CAS Number	7597-60-6[2][5]
Molecular Formula	C7H10N4O3[5]
Molecular Weight	198.18 g/mol [5]

**Physicochemical Properties** 

Property	Value
Appearance	Off-white Powder
Melting Point	122-125°C
Solubility	No data available[6]
рКа	No data available
LogP	No data available
Storage	+5°C, in a dark, dry place[5]

### **Experimental Protocols for Analysis**

The accurate identification and quantification of **Theophylline EP Impurity C** are crucial for ensuring the quality and safety of theophylline-containing pharmaceutical products. While specific validated methods for this impurity are proprietary, standard analytical techniques for theophylline and its related compounds can be readily adapted.

### **High-Performance Liquid Chromatography (HPLC)**

HPLC is the most common method for the analysis of theophylline and its impurities. A typical reversed-phase HPLC method can be established as follows:



- Column: A C18 column is generally suitable for the separation.[7]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[7][8] The European Pharmacopoeia suggests a mobile phase of acetonitrile and a sodium acetate solution for the related substances test of theophylline.[9]
- Detection: UV detection at a wavelength of approximately 272-280 nm is appropriate for theophylline and its derivatives.[7][9][10]
- Sample Preparation: The sample containing theophylline should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
- Quantification: Quantification is achieved by comparing the peak area of Impurity C in the sample to that of a certified reference standard.

### **Gas Chromatography (GC)**

Gas chromatography can also be utilized for the analysis of theophylline and its impurities, often requiring derivatization to increase volatility.

- Column: A capillary column with a suitable stationary phase, such as a polysiloxane, is typically used.
- Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.
- Injection: A split/splitless injector is used, with the temperature optimized to ensure efficient vaporization without degradation.
- Derivatization: Derivatization, for example, by methylation, may be necessary to improve the chromatographic properties of theophylline and its impurities.[11]
- Detection: A flame ionization detector (FID) or a more sensitive and selective nitrogenphosphorus detector (NPD) can be used for detection.[12]
- Quantification: Similar to HPLC, quantification is based on the comparison of the peak area of the derivatized impurity in the sample to that of a derivatized reference standard.



### **Spectroscopic Methods for Structural Elucidation**

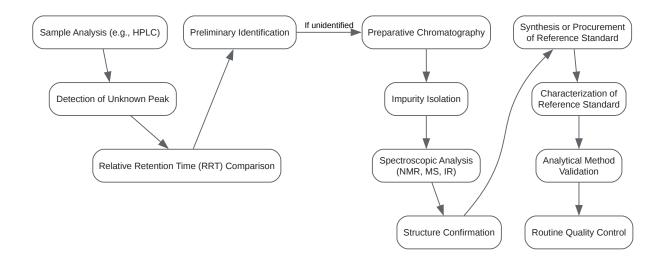
For the unambiguous identification and structural confirmation of **Theophylline EP Impurity C**, a combination of spectroscopic techniques is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are
  powerful tools for elucidating the chemical structure of organic molecules.[13] The chemical
  shifts and coupling constants of the protons and carbons in the molecule provide detailed
  information about its connectivity and stereochemistry.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[14][15][16] Characteristic absorption bands for amide, amine, and carbonyl groups would be expected for **Theophylline EP Impurity C**.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of
  the impurity and to obtain information about its structure through fragmentation patterns.[17]
  [18] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical
  ionization (APCI) coupled with a mass analyzer can be used.[19]

## Workflow for Impurity Identification and Characterization

The following diagram illustrates a general workflow for the identification and characterization of a pharmaceutical impurity such as **Theophylline EP Impurity C**.





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A generalized workflow for the identification and characterization of pharmaceutical impurities.

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### Foundational & Exploratory





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